molecular formula C12H11N3O2 B2979748 Methyl 3-amino-6-phenylpyrazine-2-carboxylate CAS No. 1503-42-0

Methyl 3-amino-6-phenylpyrazine-2-carboxylate

Cat. No.: B2979748
CAS No.: 1503-42-0
M. Wt: 229.239
InChI Key: RVVQRVZLKXYWAR-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-phenylpyrazine-2-carboxylate (CAS 1503-42-0) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. This compound serves as a versatile synthetic intermediate for the preparation of various N-substituted 3-aminopyrazine-2-carboxamides, a class of compounds investigated for their biological activities . Research indicates that derivatives stemming from this 3-aminopyrazine core exhibit promising in vitro antimycobacterial activity against strains such as Mycobacterium tuberculosis, as well as antibacterial and antifungal properties . Its value lies in the free amino group at the 3-position on the pyrazine ring, which allows for further functionalization to explore structure-activity relationships, potentially leading to compounds with enhanced efficacy and reduced cytotoxicity . The compound has a molecular formula of C12H11N3O2 and a molecular weight of 229.24 g/mol . It is a solid with a melting point of 140-141 °C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-amino-6-phenylpyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)10-11(13)14-7-9(15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVQRVZLKXYWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-phenylpyrazine-2-carboxylate typically involves the reaction of 3-amino-6-phenylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate is a research compound with the molecular formula C13H13N3O4S and a molecular weight of 307.33 g/mol. It typically has a purity of 95%.

Synthesis and Chemical Properties

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate is synthesized through chemical reactions involving pyrazine derivatives, often using palladium catalysts and boron compounds to facilitate coupling reactions. For example, it can be prepared by reacting 3-amino-6-bromo-pyrazine derivatives with methylsulfonyl phenyl boronates under microwave conditions, yielding high purity products through reverse-phase HPLC purification techniques.

Anticancer Properties

Research suggests that related compounds exhibit anticancer properties. Pyrazine derivatives have been explored for their ability to inhibit protein kinase C (PKC), which is implicated in cancers such as non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and breast cancer. These compounds may be potential therapeutic agents targeting adenosine receptors involved in tumor growth and metastasis.

Neuroprotective Effects

Studies indicate that certain pyrazine derivatives can exert neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases, possibly through modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells.

Pharmaceutical Applications

This compound has been investigated for its potential in drug development, particularly as a scaffold for creating new therapeutic agents, and its ability to interact with biological targets makes it a candidate for further modifications to enhance efficacy and selectivity against specific diseases. It can be incorporated into drug formulations aimed at treating inflammatory diseases or conditions associated with adenosine receptor dysregulation, and there is ongoing research into developing formulations that enhance bioavailability and target delivery.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-phenylpyrazine-2-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Pyrazine derivatives share a common heterocyclic core but differ in substituents, which critically influence their chemical behavior, biological activity, and industrial applications. Below is a detailed comparison of methyl 3-amino-6-phenylpyrazine-2-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties References
This compound C₁₂H₁₁N₃O₂ -NH₂ (3), -Ph (6), -COOCH₃ (2) 229.23 Pharmaceutical intermediate
Methyl 3-bromo-6-methylpyrazine-2-carboxylate C₇H₇BrN₂O₂ -Br (3), -CH₃ (6), -COOCH₃ (2) 231.05 Agrochemical research; halogenated intermediate
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate C₁₂H₁₈ClN₅O₂ -NH₂ (3), -Cl (6), -COOCH₃ (2), -C₂H₅-piperazine (5) 299.76 Anticancer drug development
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate C₇H₇Cl₂N₃O₂ -NH₂ (3), -Cl (5,6), -COOCH₂CH₃ (2) 236.06 Antimicrobial agent precursor
Methyl 6-aminopyrazine-2-carboxylate C₆H₇N₃O₂ -NH₂ (6), -COOCH₃ (2) 153.14 Flavor/fragrance synthesis

Key Differences and Research Findings

In contrast, bromo or chloro substituents (e.g., in methyl 3-bromo-6-methylpyrazine-2-carboxylate) increase electrophilicity, enabling nucleophilic substitution reactions . Synthesis of this compound likely follows methods similar to those for methyl 3-aminopyrazine-2-carboxylate, involving acid-catalyzed esterification .

Biological Activity: Anticancer Potential: The ethylpiperazinyl group in methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate improves solubility and target specificity, showing promise in kinase inhibition . Antimicrobial Activity: Dichloro derivatives (e.g., ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate) exhibit broad-spectrum antimicrobial properties due to halogen-induced membrane disruption .

Industrial Applications: The methyl ester group in all compounds facilitates hydrolysis to carboxylic acids, a critical step in prodrug activation . Smaller analogs like methyl 6-aminopyrazine-2-carboxylate are used in flavor chemistry, whereas phenyl-substituted derivatives are prioritized in medicinal chemistry .

Table 2: Physicochemical Properties

Property This compound Methyl 3-Bromo-6-Methylpyrazine-2-Carboxylate Ethyl 3-Amino-5,6-Dichloropyrazine-2-Carboxylate
Melting Point (°C) Not reported 65–67 (predicted) 110–112 (observed)
Solubility Low in water; high in DMSO Moderate in ethanol Insoluble in water; soluble in chloroform
Stability Stable at 20°C for 2 years Light-sensitive Hygroscopic
Key Spectral Data (NMR/IR) Aromatic C-H stretches (IR) Br-C vibration (IR) Cl-C peaks (¹³C NMR)

Biological Activity

Methyl 3-amino-6-phenylpyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group and a phenyl group. This unique structure contributes to its distinct chemical reactivity and biological properties. The presence of the phenyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within microbial cells. Its mechanisms include:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial and fungal growth by disrupting metabolic pathways essential for survival. It may inhibit enzyme activity or interfere with cellular respiration processes.
  • Antiviral and Anticancer Properties : Preliminary studies suggest that this compound may modulate receptor activity or influence signaling pathways related to cell proliferation and apoptosis, although specific targets remain under investigation.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Compound Activity MIC (µg/mL) Target Organism
This compoundAntimicrobialTBDVarious bacteria and fungi
3-Amino-6-bromopyrazine-2-carboxylic acidAntimycobacterial1.56Mycobacterium tuberculosis
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylateAntimycobacterial3.13Mycobacterium tuberculosis

Comparative Analysis with Similar Compounds

This compound is compared with several related compounds to highlight its unique properties:

Compound Unique Features
Methyl 3-amino-6-methylpyrazine-2-carboxylateLacks phenyl group; lower lipophilicity
Methyl 3-amino-6-isopropylpyrazine-2-carboxylateAltered alkyl chain; different reactivity
Methyl 3-amino-6-bromopyrazine-2-carboxylic acidHigher antimycobacterial activity; halogen substitution

Case Studies and Research Findings

Research has demonstrated the potential of this compound in various applications:

  • Antimicrobial Studies : A study evaluated the compound's efficacy against a range of pathogens, showing promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria .
  • Cancer Research : Investigations into its anticancer properties revealed that it may induce apoptosis in cancer cell lines through mitochondrial pathways, although further studies are needed to elucidate specific mechanisms .
  • Structure Activity Relationship (SAR) : Research has focused on modifying the compound's structure to enhance its biological activity. Variations in substituents have been shown to significantly impact potency against Mycobacterium tuberculosis and other pathogens .

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